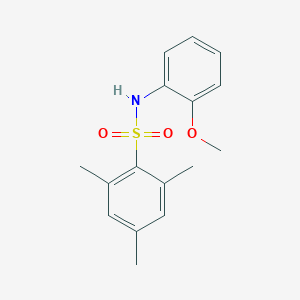
N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a member of the indazole family of synthetic cannabinoids and is commonly used as a recreational drug. However, it also has significant potential for scientific research, particularly in the field of pharmacology.
作用機序
The mechanism of action of N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine is similar to that of other synthetic cannabinoids. It binds to the CB1 receptor in the brain and nervous system, leading to a range of psychoactive effects such as euphoria, relaxation, and altered perception of time and space. However, it also has potential for negative effects such as anxiety, paranoia, and hallucinations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine are not well understood, but it is believed to have a range of effects on various systems in the body. It has been shown to affect the release of neurotransmitters such as dopamine and serotonin, as well as modulating the activity of various ion channels and receptors.
実験室実験の利点と制限
One of the main advantages of using N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of synthetic cannabinoids on specific physiological and biochemical processes. However, its potential for negative side effects such as anxiety and paranoia must also be taken into account.
将来の方向性
There are several potential future directions for research on N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine. One area of interest is its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another area of interest is its potential use as a tool for studying the endocannabinoid system and the effects of synthetic cannabinoids on various physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine and its potential for negative side effects.
合成法
The synthesis of N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine is a complex process that involves several steps. It begins with the preparation of the indazole core, which is then coupled with a 4-methylbenzyl group and a 2,3,4-trimethoxybenzyl group. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-methylbenzyl)-N-(2,3,4-trimethoxybenzyl)amine has several potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have high affinity for the cannabinoid receptor CB1, making it a useful tool for studying the endocannabinoid system. It can also be used to investigate the effects of synthetic cannabinoids on various physiological and biochemical processes.
特性
分子式 |
C18H23NO3 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C18H23NO3/c1-13-5-7-14(8-6-13)11-19-12-15-9-10-16(20-2)18(22-4)17(15)21-3/h5-10,19H,11-12H2,1-4H3 |
InChIキー |
YRGCAQJPUILDRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=C(C(=C(C=C2)OC)OC)OC |
正規SMILES |
CC1=CC=C(C=C1)CNCC2=C(C(=C(C=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281768.png)
![N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281772.png)
![N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281774.png)
![N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281776.png)
![N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281777.png)
![2-oxo-N-propyl-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B281779.png)
![2-Hydroxy-5-[(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B281782.png)

![N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide](/img/structure/B281784.png)



![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)
![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)